Ethyl [(7-chloroquinolin-4-yl)thio]acetate Ethyl [(7-chloroquinolin-4-yl)thio]acetate
Brand Name: Vulcanchem
CAS No.: 1071597-98-2
VCID: VC2726651
InChI: InChI=1S/C13H12ClNO2S/c1-2-17-13(16)8-18-12-5-6-15-11-7-9(14)3-4-10(11)12/h3-7H,2,8H2,1H3
SMILES: CCOC(=O)CSC1=C2C=CC(=CC2=NC=C1)Cl
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol

Ethyl [(7-chloroquinolin-4-yl)thio]acetate

CAS No.: 1071597-98-2

Cat. No.: VC2726651

Molecular Formula: C13H12ClNO2S

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [(7-chloroquinolin-4-yl)thio]acetate - 1071597-98-2

Specification

CAS No. 1071597-98-2
Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
IUPAC Name ethyl 2-(7-chloroquinolin-4-yl)sulfanylacetate
Standard InChI InChI=1S/C13H12ClNO2S/c1-2-17-13(16)8-18-12-5-6-15-11-7-9(14)3-4-10(11)12/h3-7H,2,8H2,1H3
Standard InChI Key PJHUMCXVZGTTBS-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=C2C=CC(=CC2=NC=C1)Cl
Canonical SMILES CCOC(=O)CSC1=C2C=CC(=CC2=NC=C1)Cl

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Identification

Ethyl [(7-chloroquinolin-4-yl)thio]acetate is uniquely identified by its CAS Number 1071597-98-2 and MDL Number MFCD21602382, allowing for precise tracking in chemical databases and literature. The compound is also known by alternative nomenclature including Ethyl 2-[(7-chloroquinolin-4-yl)sulphanyl]ethanoate and Ethyl [(7-chloroquinolin-4-yl)sulphanyl]acetate, which reflect variations in chemical naming conventions.

The electron density distribution across the molecule, particularly around the quinoline nitrogen and the sulfur linkage, creates regions of varying electronegativity that influence the compound's ability to interact with biological targets. This distribution pattern is critical for understanding potential binding modes with proteins, enzymes, and other biomolecules in biological systems.

Physical and Chemical Properties

Ethyl [(7-chloroquinolin-4-yl)thio]acetate possesses a molecular formula of C13H12ClNO2S with a calculated molecular weight of 281.76 g/mol. The compound exists as a solid at room temperature with a defined melting point range of 63-65°C, indicating its relatively stable crystalline structure. Under standard laboratory conditions, it can be stored at ambient temperature without significant degradation, suggesting good chemical stability.

The presence of the 7-chloroquinoline moiety contributes to the compound's ability to intercalate into DNA structures, while the thioacetate group provides a functional handle for additional chemical modifications. This combination of structural elements results in a molecule with balanced lipophilicity and potential for specific molecular interactions with biological targets.

Table 1: Physical and Chemical Properties of Ethyl [(7-chloroquinolin-4-yl)thio]acetate

PropertyValueReference
CAS Number1071597-98-2
Molecular FormulaC13H12ClNO2S
Molecular Weight281.76 g/mol
Melting Point63-65°C
Physical StateSolid
Storage TemperatureAmbient
MDL NumberMFCD21602382

The compound's solubility profile is consistent with moderately lipophilic molecules, showing better solubility in organic solvents like ethanol, methanol, and dimethylformamide compared to aqueous media. This property is significant for formulation considerations in biological testing and potential pharmaceutical applications.

Synthesis Methodologies and Optimization

General Synthetic Approach

The synthesis of Ethyl [(7-chloroquinolin-4-yl)thio]acetate typically proceeds through a nucleophilic substitution reaction pathway. The primary synthetic route involves the reaction between 7-chloroquinoline-4-thiol and ethyl bromoacetate under appropriate conditions. This reaction mechanism centers on the nucleophilic attack of the thiol group (acting as a nucleophile) on the electrophilic carbon of the bromoacetate, resulting in the formation of the critical thioester linkage that characterizes the target compound.

The reaction generally requires basic conditions to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity and promoting the substitution reaction. The selection of an appropriate base, typically an organic base like triethylamine or more specialized bases like 4-dimethylaminopyridine (DMAP), significantly influences reaction efficiency and product yield.

The generalized reaction can be represented as:

7-chloroquinoline-4-thiol + ethyl bromoacetate → Ethyl [(7-chloroquinolin-4-yl)thio]acetate + HBr

This synthetic approach benefits from the inherent reactivity of the bromoacetate as a good electrophile and the relatively strong nucleophilicity of the thiolate anion, allowing the reaction to proceed under relatively mild conditions.

Optimization of Reaction Conditions

While the search results don't provide specific optimization details for the synthesis of Ethyl [(7-chloroquinolin-4-yl)thio]acetate, insights can be drawn from research on related quinoline derivatives. Studies on similar compounds have demonstrated that reaction parameters including solvent choice, temperature, catalyst, and reaction time significantly impact yield and purity.

Research on analogous [(7-chloroquinolin-4-yl)sulfanyl]alcohol derivatives has shown that optimization of reaction conditions can substantially improve synthetic efficiency. For instance, when synthesizing related compounds, researchers found that using DMAP as a catalyst, dry DMF as the solvent, and maintaining a temperature of 80°C for a reaction time of 12 hours produced significantly improved yields compared to alternative conditions.

The choice of solvent appears particularly crucial, with polar aprotic solvents like DMF facilitating better yields compared to alternatives such as acetonitrile, tetrahydrofuran, or 1,4-dioxane. Comparing the outcomes of various reaction conditions from research on related compounds suggests that applying similar optimized conditions to the synthesis of Ethyl [(7-chloroquinolin-4-yl)thio]acetate could potentially enhance its production efficiency.

Purification techniques for this compound typically involve recrystallization from appropriate solvent mixtures, which allows for the isolation of the pure product with characteristics matching the established physical properties, particularly the defined melting point range.

Research Findings and Comparative Analysis

Structure-Activity Relationships

Analysis of the structure-activity relationships involving Ethyl [(7-chloroquinolin-4-yl)thio]acetate and related compounds provides critical insights for drug development efforts. The available research on structurally similar compounds indicates that substitution patterns significantly influence biological activity, particularly in antimalarial applications.

For instance, studies on related [(7-chloroquinolin-4-yl)sulfanyl] derivatives have shown that compounds with 3,4,5-trimethoxy substitution patterns demonstrated enhanced inhibitory activity against β-hematin formation compared to derivatives with different substitution patterns. This observation suggests that electron-donating groups in specific arrangements can optimize the interaction with biological targets relevant to antimalarial activity.

The presence of the thioester linkage in Ethyl [(7-chloroquinolin-4-yl)thio]acetate introduces a specific chemical reactivity profile that distinguishes it from amino-linked quinoline derivatives. This structural feature potentially enables unique binding modes with biological targets that may be leveraged for developing compounds with improved therapeutic properties.

Compound TypeLinkage at 4-PositionKey Biological ActivitiesReference
Ethyl [(7-chloroquinolin-4-yl)thio]acetateThioPotential anticancer, antimalarial
[(7-chloroquinolin-4-yl)amino]acetophenonesAminoAntimalarial (falcipain-2 inhibition)
[(7-chloroquinolin-4-yl)sulfanyl]alcoholsThioβ-hematin formation inhibition

This comparative analysis highlights how subtle structural variations can lead to significant differences in biological activity, providing direction for future research into optimizing the properties of Ethyl [(7-chloroquinolin-4-yl)thio]acetate and related compounds.

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